2-(4-oxo-1(4H)-quinazolinyl)acetamide
CAS No.:
Cat. No.: VC0225217
Molecular Formula: C10H9N3O2
Molecular Weight: 203.201
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H9N3O2 |
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Molecular Weight | 203.201 |
IUPAC Name | 2-(4-oxoquinazolin-1-yl)acetamide |
Standard InChI | InChI=1S/C10H9N3O2/c11-9(14)5-13-6-12-10(15)7-3-1-2-4-8(7)13/h1-4,6H,5H2,(H2,11,14) |
Standard InChI Key | AQWGFGYLAPYJQI-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)N=CN2CC(=O)N |
Introduction
Structural Characteristics and Chemical Properties
Physical and Chemical Properties
Table 2.1: Estimated Physical and Chemical Properties of 2-(4-oxo-1(4H)-quinazolinyl)acetamide Based on Similar Quinazolinone Derivatives
The compound likely exhibits moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in water, consistent with the behavior observed in similar quinazolinone derivatives .
Synthesis Methodologies
General Synthetic Approaches for Quinazolinone Derivatives
The synthesis of 2-(4-oxo-1(4H)-quinazolinyl)acetamide can be approached through several established methods used for quinazolinone derivatives. Based on synthetic routes described for similar compounds, potential approaches include:
Cyclization of Anthranilic Acid Derivatives
One common approach involves the reaction of anthranilic acid (2-aminobenzoic acid) with appropriate carbonyl compounds under acidic conditions to form the quinazolinone scaffold. This foundational method provides the basic quinazolinone structure that can be further modified to obtain the desired acetamide derivative.
Improved Synthetic Route
A more reliable approach involves the conversion of the corresponding acid to the acetamide via treatment with thionyl chloride (SOCl₂) followed by reaction with the appropriate amine . This synthetic pathway has been shown to provide better yields and purer products for similar quinazolinone-acetamide derivatives.
Synthetic Challenges
The synthesis of quinazolinone-acetamide derivatives presents several challenges. Research has shown that direct amidation attempts often fail to produce the desired compounds, instead yielding the corresponding acid or resulting in recovery of starting materials . These observations highlight the need for optimized reaction conditions and potentially the use of coupling agents or activation methods for successful amide bond formation.
Biological Activities and Pharmaceutical Relevance
General Biological Activities of Quinazolinone Derivatives
Quinazolinone derivatives, including those with acetamide substituents similar to 2-(4-oxo-1(4H)-quinazolinyl)acetamide, demonstrate a wide spectrum of biological activities. Based on the properties of structurally similar compounds, the following activities are potentially relevant:
Anticancer Properties
Quinazolinone derivatives have shown promising anticancer activities through various mechanisms. Similar compounds like N-(2-Cyanophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide have been investigated as potential inhibitors of enzymes involved in cancer progression. Compounds with related structures can act as inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are critical targets in cancer therapy.
Antimicrobial Activity
Derivatives of quinazolinones exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research on similar compounds has demonstrated activity against organisms such as Staphylococcus aureus and Escherichia coli, with efficacy varying based on the specific structural features.
Table 4.1: Comparative Antimicrobial Activities of Quinazolinone Derivatives
Microorganism | Activity Level | Structural Features Enhancing Activity |
---|---|---|
Staphylococcus aureus | Moderate to good | Electron-withdrawing substituents on the phenyl ring |
Escherichia coli | Variable | Dependent on specific substituent patterns |
Candida albicans | Mild to moderate | Presence of lipophilic groups |
Anti-inflammatory Effects
The quinazolinone scaffold is associated with anti-inflammatory properties, which may extend to 2-(4-oxo-1(4H)-quinazolinyl)acetamide. These effects are often mediated through inhibition of inflammatory pathways and enzymes involved in the inflammatory response.
Structure-Activity Relationship Considerations
The biological activity of 2-(4-oxo-1(4H)-quinazolinyl)acetamide would be influenced by:
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The position of the acetamide substituent on the quinazolinone ring
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The nature of any additional substituents on the amide nitrogen
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The conformation adopted by the molecule, affecting its interaction with biological targets
Recent Research Developments
Synthetic Methodology Improvements
Recent research has focused on improving the synthesis of quinazolinone-acetamide derivatives. Studies have highlighted challenges in direct amidation reactions, leading to the development of alternative synthetic routes involving the activation of carboxylic acid intermediates before amide bond formation . These methodological improvements enhance the accessibility of compounds like 2-(4-oxo-1(4H)-quinazolinyl)acetamide for further study.
Structure-Activity Relationship Studies
Investigations into the relationship between structural features and biological activity have provided insights into optimizing quinazolinone derivatives. Research indicates that modifications to the quinazoline structure can enhance specific activities, such as antibacterial potency. These studies provide valuable guidance for the rational design of new quinazolinone-based compounds with improved properties.
Computational Studies
Computational approaches have been employed to predict the binding modes and interactions of quinazolinone derivatives with biological targets. These studies provide insights into the molecular mechanisms underlying the observed biological activities and guide further structural optimization.
Analytical Characterization
Spectroscopic Characterization
The characterization of 2-(4-oxo-1(4H)-quinazolinyl)acetamide and similar compounds typically involves a combination of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
For similar quinazolinone derivatives, 1H NMR and 13C NMR spectroscopy have been essential for structure confirmation. These techniques provide information about the connectivity of atoms and the presence of specific functional groups .
Infrared (IR) Spectroscopy
IR spectroscopy is valuable for identifying characteristic functional groups, including the C=O stretching vibrations of the amide and the quinazolinone carbonyl groups. These spectral features serve as diagnostic markers for confirming the structure of 2-(4-oxo-1(4H)-quinazolinyl)acetamide .
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for assessing the purity and monitoring the synthesis of quinazolinone derivatives. These techniques provide valuable information about the compound's purity and can be used in combination with mass spectrometry for further structural confirmation.
Future Research Directions
Targeted Structural Modifications
Future research on 2-(4-oxo-1(4H)-quinazolinyl)acetamide could focus on systematic structural modifications to enhance specific biological activities. Potential modifications include:
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Introduction of substituents on the quinazolinone ring system
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Exploration of different amide derivatives
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Incorporation of additional functional groups to improve pharmacokinetic properties
Mechanistic Studies
Further investigation into the mechanisms underlying the biological activities of quinazolinone derivatives would provide valuable insights for drug development. Studies focusing on the interaction of these compounds with specific biological targets could guide the rational design of more potent and selective agents.
Formulation and Delivery Systems
Research into formulation strategies and drug delivery systems could address potential challenges related to the solubility and bioavailability of 2-(4-oxo-1(4H)-quinazolinyl)acetamide and similar compounds, enhancing their practical application in pharmaceutical contexts.
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